

Thermochemical Properties of 2-Isopropylpyrimidin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 2-Isopropylpyrimidin-4-amine

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This technical guide provides a comprehensive overview of the thermochemical properties of **2-Isopropylpyrimidin-4-amine**, a substituted pyrimidine derivative of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document presents data for structurally analogous pyrimidine derivatives, outlines established experimental and computational methodologies for determining its thermochemical characteristics, and provides a logical workflow for these investigations. Understanding the thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for drug development, ensuring stability, safety, and efficacy of active pharmaceutical ingredients (APIs).

Comparative Thermochemical Data of Pyrimidine Derivatives

To provide a baseline for understanding the thermochemical behavior of **2-Isopropylpyrimidin-4-amine**, the following table summarizes experimentally determined standard molar enthalpies of formation for related pyrimidine compounds. These values, obtained through techniques like rotating-bomb combustion calorimetry, offer insights into the energetic landscape of this class of molecules.

Compound	Formula	State	Standard Molar Enthalpy of Formation ($\Delta_f H^\circ_m$) at 298.15 K ($\text{kJ}\cdot\text{mol}^{-1}$)
2-Chloropyrimidine[1][2]	$\text{C}_4\text{H}_3\text{ClN}_2$	Crystalline	Not specified in abstract
2,4-Dichloropyrimidine[1][2]	$\text{C}_4\text{H}_2\text{Cl}_2\text{N}_2$	Crystalline	Not specified in abstract
4,6-Dichloropyrimidine[1][2]	$\text{C}_4\text{H}_2\text{Cl}_2\text{N}_2$	Crystalline	Not specified in abstract
2,4,6-Trichloropyrimidine[1][2]	$\text{C}_4\text{HCl}_3\text{N}_2$	Liquid	Not specified in abstract
2,4,5,6-Tetrachloropyrimidine[1][2]	$\text{C}_4\text{Cl}_4\text{N}_2$	Crystalline	Not specified in abstract
2-Amino-4,6-dimethoxypyrimidine[3]	$\text{C}_6\text{H}_9\text{N}_3\text{O}_2$	Solid	-307.91 ± 1.74

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental protocols for determining the thermochemical properties of organic compounds like **2-Isopropylpyrimidin-4-amine**.

Rotating-Bomb Combustion Calorimetry

This technique is employed to determine the standard molar enthalpy of formation.

Methodology:

- A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel (the "bomb").
- The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.
- The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.
- The sample is ignited via an electrical fuse.
- The temperature change of the water is meticulously recorded to determine the heat released during combustion.
- The constant-volume combustion energy (ΔcE) is calculated from the temperature change and the heat capacity of the calorimeter system.
- The standard enthalpy of combustion (ΔcH°_m) is then derived from ΔcE .
- Finally, the standard enthalpy of formation (ΔfH°_m) is calculated using Hess's law, incorporating the known standard enthalpies of formation for the combustion products (CO_2 , H_2O , N_2).

Calvet Microcalorimetry

This method is used to determine the standard molar enthalpies of vaporization or sublimation.

Methodology:

- A small amount of the sample is placed in a sample cell within the microcalorimeter at a constant temperature (e.g., 298.15 K).
- The heat flow associated with the phase transition (vaporization or sublimation) is measured by heat-flux sensors.
- By measuring the heat absorbed during the complete vaporization or sublimation of a known mass of the substance, the molar enthalpy of the phase change can be determined.

- Combining this data with the enthalpy of formation in the condensed phase (from bomb calorimetry) allows for the calculation of the gas-phase enthalpy of formation[1][2].

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are thermal analysis techniques used to study the thermal stability and phase transitions of a substance.

Methodology:

- A small sample of the compound is placed in a sample pan.
- The sample is subjected to a controlled temperature program (e.g., a constant heating rate of 10°C/min) in a controlled atmosphere (e.g., nitrogen).
- TGA: Measures the change in mass of the sample as a function of temperature. This provides information on decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability.
- DSC: Measures the difference in heat flow between the sample and a reference pan as a function of temperature. This allows for the determination of melting points, enthalpies of fusion, and other phase transitions.
- Kinetic parameters of decomposition can also be evaluated from the TGA thermograms[4].

Computational Protocol for Thermochemical Property Estimation

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. Density Functional Theory (DFT) is a commonly used method.

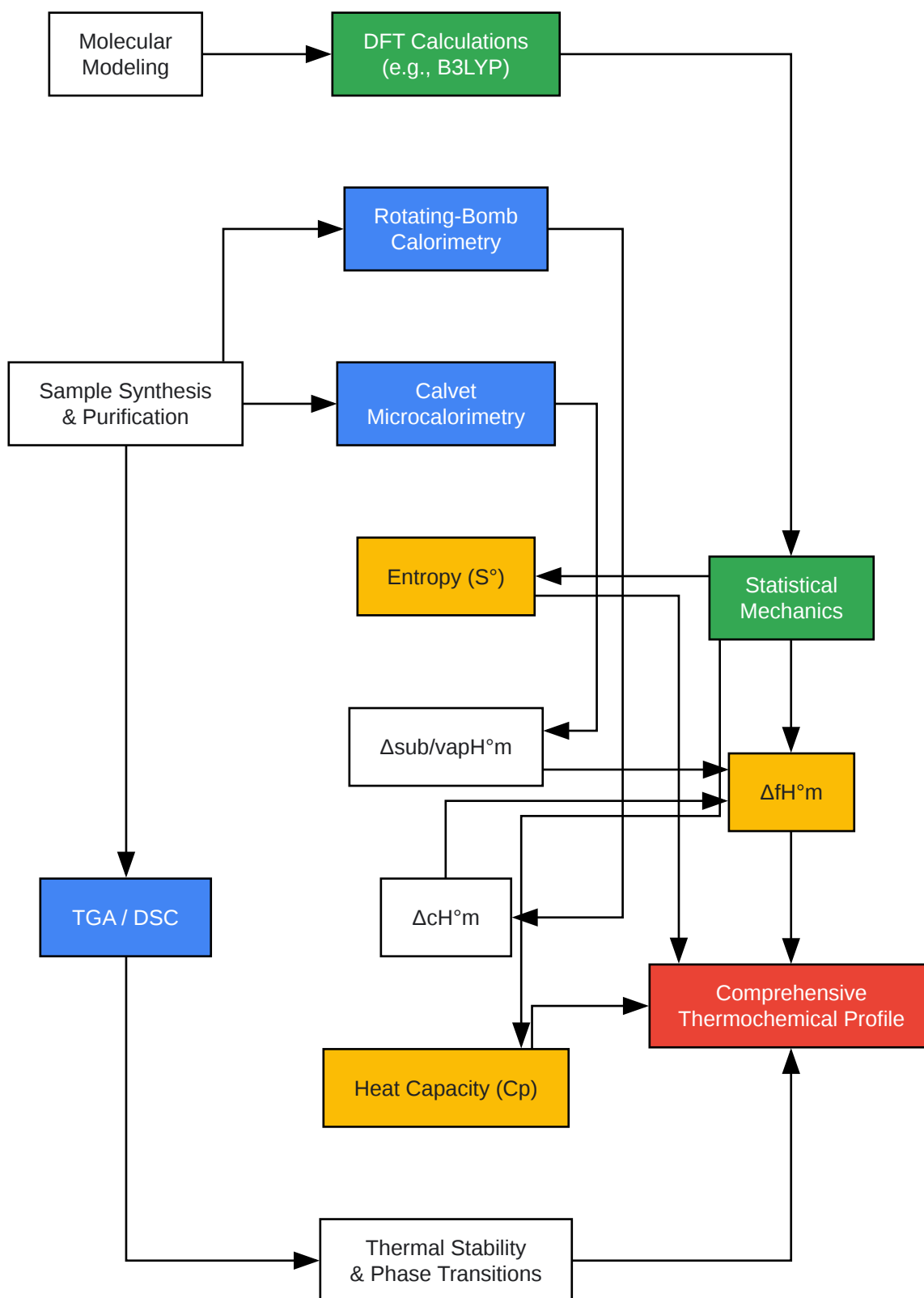
Methodology:

- The molecular structure of **2-Isopropylpyrimidin-4-amine** is built in silico.

- The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to find the lowest energy conformation.
- Vibrational frequency calculations are performed on the optimized structure to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.
- The electronic energy of the molecule is calculated at a high level of theory.
- Thermochemical properties such as enthalpy of formation, entropy, and heat capacity are then calculated using statistical mechanics principles based on the computed electronic energies and vibrational frequencies.
- Computational results can be calibrated against experimental data for structurally related compounds to improve accuracy^[1].

Workflow for Thermochemical Characterization

The following diagram illustrates a comprehensive workflow for the experimental and computational determination of the thermochemical properties of a compound like **2-Isopropylpyrimidin-4-amine**.



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Caption: Workflow for experimental and computational thermochemical characterization.

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